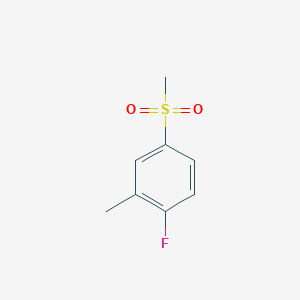

2-Fluoro-5-(methylsulfonyl)toluene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

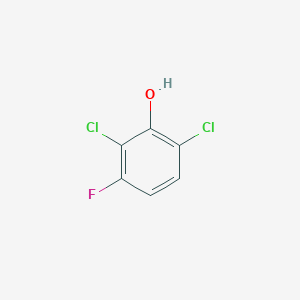

2-Fluoro-5-(methylsulfonyl)toluene is a chemical compound that is part of a broader class of sulfonyl fluorides. These compounds are gaining attention due to their applications in chemical biology and drug development. The presence of both a fluorine atom and a methylsulfonyl group in the molecule suggests that it may have unique reactivity and physical properties that could be beneficial in various synthetic applications.

Synthesis Analysis

The synthesis of sulfonyl fluorides can be achieved through several methods. One approach is the reaction of fluoroxysulfate with aromatic compounds, as described in the first paper. This method involves the substitution of fluorine on aromatic compounds, such as toluene, to produce benzyl fluoride as the principal product, with other products also being formed . Another synthetic route is the electrochemical oxo-fluorosulfonylation of alkynes, which provides a facile access to β-keto sulfonyl fluorides, a class of compounds that includes structures similar to 2-Fluoro-5-(methylsulfonyl)toluene .

Molecular Structure Analysis

The molecular structure and configurational stability of α-sulfonyl carbanions, which are closely related to 2-Fluoro-5-(methylsulfonyl)toluene, have been studied using ab initio calculations. These studies have shown that fluorine substitution affects the structure and energy of these anions, with fluorinated species exhibiting shorter Cα−S bonds and less pyramidalization at the anionic carbon atom . This suggests that the molecular structure of 2-Fluoro-5-(methylsulfonyl)toluene is likely to be influenced by the presence of the fluorine atom and the methylsulfonyl group.

Chemical Reactions Analysis

The reactivity of sulfonyl fluorides is an area of significant interest. The fluorine atom in these compounds can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The fluoroxysulfate ion, for example, is known to substitute fluorine on aromatic compounds, indicating that 2-Fluoro-5-(methylsulfonyl)toluene could undergo similar reactions . Additionally, the electrochemical generation of FSO2 radicals suggests that radical fluorosulfonylation is a viable pathway for the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl fluorides are influenced by their molecular structure. For instance, the presence of a fluorine atom can significantly affect the bond energies and lengths within the molecule. In the case of trifluoromethanesulfonyl hypofluorite, a related compound, the O-F bond energy has been deduced to be about 145 kJ/mol . This information can provide insights into the stability and reactivity of 2-Fluoro-5-(methylsulfonyl)toluene. Furthermore, the electrochemical synthesis method described in the fourth paper offers a green chemistry approach, as it uses air as the oxidant, which could be advantageous for the synthesis of 2-Fluoro-5-(methylsulfonyl)toluene and related compounds .

Scientific Research Applications

Solubility and Phase Behavior

The solubility of related fluorinated toluene derivatives in various organic solvents has been systematically studied. For instance, the solubilities of 1-fluoro-4-(methylsulfonyl)benzene in solvents like ethanol, ethyl acetate, acetone, toluene, and chloroform have been measured, showing a trend where solubility decreases from chloroform to ethanol. Such studies are crucial for understanding the phase behavior and designing processes for the synthesis and purification of similar compounds (Qian, Wang, & Chen, 2014).

Synthetic Chemistry Applications

In synthetic chemistry, derivatives similar to 2-Fluoro-5-(methylsulfonyl)toluene are valuable for their multifunctional reactivity. For example, 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) has been developed as a new fluorosulfonylation reagent with potential as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material, enabling the regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).

Environmental Remediation

Research into the degradation of fluorotelomer compounds like 6:2 fluorotelomer sulfonate (6:2 FTSA) by heat-activated persulfate suggests pathways for the remediation of groundwater contaminated with similar fluorinated compounds. This approach involves the oxidation of the compounds to shorter chain perfluoroalkyl carboxylic acids and ultimately to CO2 and fluoride, which could be relevant for substances like 2-Fluoro-5-(methylsulfonyl)toluene under certain conditions (Park et al., 2016).

Material Science

In the field of material science, the incorporation of fluorinated toluene derivatives into the solid-electrolyte-interphase (SEI) layer of lithium metal batteries has been investigated. For example, the use of toluene as a co-solvent in carbonate-based electrolytes has been reported to improve the uniformity and rigidity of the SEI layer, which is critical for the performance and safety of lithium metal batteries (Yoo et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name |

1-fluoro-2-methyl-4-methylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-6-5-7(12(2,10)11)3-4-8(6)9/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBXIJWSGFNBFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615991 |

Source

|

| Record name | 1-Fluoro-4-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(methylsulfonyl)toluene | |

CAS RN |

828270-58-2 |

Source

|

| Record name | 1-Fluoro-4-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)